This compound falls under the classification of heterocycles, specifically diazinanes. It is often studied for its structural properties and potential biological activities. The compound is available from various chemical suppliers and has been referenced in scientific literature for its synthesis and applications in medicinal chemistry.
The synthesis of 2,4,6-trioxo-1,3-diazinane-5-carbaldehyde can be achieved through several methods:
The molecular structure of 2,4,6-trioxo-1,3-diazinane-5-carbaldehyde features a six-membered diazinane ring with three carbonyl groups (C=O) at positions 2, 4, and 6. The presence of these carbonyl groups significantly influences the compound's reactivity and stability.
CN1C(=O)C(C(=O)N(C1=O)C)C=O
NADASDWWUUDZFH-UHFFFAOYSA-N
InChI=1S/C7H8N2O4/c1-8-5(11)4(3-10)6(12)9(2)7(8)13/h3-4H,1-2H3
The compound exhibits a planar structure due to the arrangement of its carbonyl groups and nitrogen atoms within the ring system, which contributes to its potential interactions in biological systems.
2,4,6-Trioxo-1,3-diazinane-5-carbaldehyde participates in various chemical reactions due to its electrophilic nature:
The mechanism of action for compounds like 2,4,6-trioxo-1,3-diazinane-5-carbaldehyde often involves their interaction with biological targets through their electrophilic centers:
The physical and chemical properties of 2,4,6-trioxo-1,3-diazinane-5-carbaldehyde include:
These properties make it suitable for various laboratory applications.
The applications of 2,4,6-trioxo-1,3-diazinane-5-carbaldehyde span several scientific fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2